molecular formula C10H18O2 B13974645 [(Z)-2-ethylhex-2-enyl] acetate CAS No. 53735-55-0

[(Z)-2-ethylhex-2-enyl] acetate

Cat. No.: B13974645
CAS No.: 53735-55-0
M. Wt: 170.25 g/mol
InChI Key: MUSLRNLXBQWGCV-YFHOEESVSA-N
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Description

[(Z)-2-ethylhex-2-enyl] acetate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The compound’s molecular formula is C10H18O2, and it is often used in the formulation of perfumes, cosmetics, and food flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Z)-2-ethylhex-2-enyl] acetate can be synthesized through the esterification of [(Z)-2-ethylhex-2-en-1-ol] with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

[(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid[(Z)-2-ethylhex-2-enyl] acetate+water\text{[(Z)-2-ethylhex-2-en-1-ol]} + \text{acetic acid} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} [(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid​[(Z)-2-ethylhex-2-enyl] acetate+water

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes, such as lipases, to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-ethylhex-2-enyl] acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or enzymes.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.

    Transesterification: New esters and alcohols.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

[(Z)-2-ethylhex-2-enyl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-2-ethylhex-2-enyl] acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity odor. In biological systems, it may act as a signaling molecule, influencing behavior and physiological responses in insects and other organisms .

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-hex-2-enyl] acetate
  • [(E)-2-ethylhex-2-enyl] acetate
  • [(Z)-2-hexen-1-yl] acetate

Uniqueness

[(Z)-2-ethylhex-2-enyl] acetate is unique due to its specific structural configuration, which imparts distinct olfactory properties compared to its isomers and other similar esters. Its stability and reactivity also differ, making it suitable for specific applications in the fragrance and flavor industries .

Properties

CAS No.

53735-55-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[(Z)-2-ethylhex-2-enyl] acetate

InChI

InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7-

InChI Key

MUSLRNLXBQWGCV-YFHOEESVSA-N

Isomeric SMILES

CCC/C=C(/CC)\COC(=O)C

Canonical SMILES

CCCC=C(CC)COC(=O)C

Origin of Product

United States

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